Benzoic acid;tert-butyl-hydroxy-dimethylsilane
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Overview
Description
Benzoic acid;tert-butyl-hydroxy-dimethylsilane is an organic compound that combines the properties of benzoic acid and tert-butyl-hydroxy-dimethylsilane Benzoic acid is a simple aromatic carboxylic acid, while tert-butyl-hydroxy-dimethylsilane is a silane compound with tert-butyl and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;tert-butyl-hydroxy-dimethylsilane can be achieved through several methods. One common approach involves the reaction of benzoic acid with tert-butyl-dimethylsilanol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove any impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;tert-butyl-hydroxy-dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into different hydroxy or silane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce hydroxy or silane derivatives.
Scientific Research Applications
Benzoic acid;tert-butyl-hydroxy-dimethylsilane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce tert-butyl and hydroxy groups into aromatic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzoic acid;tert-butyl-hydroxy-dimethylsilane involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the hydroxy group can form hydrogen bonds with other molecules, while the tert-butyl group can provide steric hindrance, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
tert-Butyl-dimethylsilane: A silane compound with tert-butyl and dimethyl groups, used in organic synthesis.
4-tert-Butylbenzoic acid: A derivative of benzoic acid with a tert-butyl group, used as an intermediate in chemical synthesis.
Uniqueness
Benzoic acid;tert-butyl-hydroxy-dimethylsilane is unique due to the combination of benzoic acid and tert-butyl-hydroxy-dimethylsilane moieties. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
75732-41-1 |
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Molecular Formula |
C13H22O3Si |
Molecular Weight |
254.40 g/mol |
IUPAC Name |
benzoic acid;tert-butyl-hydroxy-dimethylsilane |
InChI |
InChI=1S/C7H6O2.C6H16OSi/c8-7(9)6-4-2-1-3-5-6;1-6(2,3)8(4,5)7/h1-5H,(H,8,9);7H,1-5H3 |
InChI Key |
NTYGYRZLBJEAMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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